1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features a fluorinated phenyl group, a pyrazole ring, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl chains .
Scientific Research Applications
1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide has several scientific research applications:
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties[][7].
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring but differs in its overall structure and properties.
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl methanol: This compound has a similar pyrazole ring but includes a methanol group instead of the cyclopropane carboxamide moiety.
Uniqueness
1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropane-1-carboxamide is unique due to its combination of a fluorinated phenyl group, a pyrazole ring, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H22FN3O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H22FN3O/c1-26-15-18(14-25-26)17-4-2-16(3-5-17)10-13-24-21(27)22(11-12-22)19-6-8-20(23)9-7-19/h2-9,14-15H,10-13H2,1H3,(H,24,27) |
InChI Key |
LSDJJECMHUVZIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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